Ethyl 4-(2H-benzo[d][1,2,3]triazol-2-yl)butanoate
Description
Ethyl 4-(2H-benzo[d][1,2,3]triazol-2-yl)butanoate is a heterocyclic compound featuring a benzo-triazole core linked to an ethyl butanoate group. The benzo-triazole moiety is a fused aromatic system with three nitrogen atoms, contributing to its stability and versatility in applications such as UV absorption, corrosion inhibition, and pharmaceutical intermediates . The ethyl ester enhances lipophilicity, influencing solubility and reactivity.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-(benzotriazol-2-yl)butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-2-17-12(16)8-5-9-15-13-10-6-3-4-7-11(10)14-15/h3-4,6-7H,2,5,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSYIQRCSRMGQDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCN1N=C2C=CC=CC2=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
N-Alkylation of Benzotriazole
The most common approach for preparing 2-substituted benzotriazoles involves N-alkylation of benzotriazole with appropriate alkylating agents. This method typically yields a mixture of 1-substituted and 2-substituted isomers, necessitating careful separation techniques.
For ethyl 4-(2H-benzo[d]triazol-2-yl)butanoate, a potential synthetic route involves the reaction of benzotriazole with ethyl 4-bromobutanoate or similar haloester derivatives. The regioselectivity of this reaction can be influenced by reaction conditions, solvent choice, and base selection.
Specific Synthesis Methods
Direct Alkylation Method
Based on the synthetic approaches for similar compounds, a direct method for the preparation of ethyl 4-(2H-benzo[d]triazol-2-yl)butanoate can be proposed:
Reagents:
- Benzotriazole
- Ethyl 4-bromobutanoate
- Base (e.g., potassium carbonate, sodium hydride)
- Solvent (e.g., DMF, acetone)
Procedure:
- Dissolve benzotriazole in an appropriate solvent (DMF)
- Add base (potassium carbonate) to deprotonate benzotriazole
- Add ethyl 4-bromobutanoate dropwise at controlled temperature
- Stir the reaction mixture at elevated temperature (70-80°C) for several hours
- Monitor reaction progress by TLC
- Upon completion, cool the mixture and pour into ice water
- Extract with an appropriate organic solvent
- Purify by column chromatography to separate the 1-substituted and 2-substituted isomers
This method is expected to yield both the 1-substituted and 2-substituted isomers, with the ratio dependent on reaction conditions. Separation of these isomers is crucial for obtaining pure ethyl 4-(2H-benzo[d]triazol-2-yl)butanoate.
Triazole Formation Approach
An alternative approach involves forming the triazole ring after establishing the butanoate chain:
Reagents:
- 2-Aminophenyl derivatives
- Ethyl 4-azidobutanoate
- Cyclization reagents
Procedure:
- Prepare or obtain 2-aminophenyl derivative
- Synthesize ethyl 4-azidobutanoate from ethyl 4-bromobutanoate and sodium azide
- Conduct a controlled cyclization reaction to form the benzotriazole ring
- Purify the product using appropriate methods
This approach may offer improved regioselectivity but requires more complex precursors and careful control of reaction conditions.
Comparative Analysis of Preparation Methods
The table below summarizes the key aspects of different preparation methods for ethyl 4-(2H-benzo[d]triazol-2-yl)butanoate:
| Method | Starting Materials | Key Reagents | Advantages | Limitations |
|---|---|---|---|---|
| Direct Alkylation | Benzotriazole, Ethyl 4-bromobutanoate | Base (K2CO3, NaH) | Simple procedure, Readily available starting materials | Poor regioselectivity, Formation of isomeric mixture |
| Mannich Reaction | Benzotriazole, Formaldehyde, Amino ester | Acid catalyst | Potential for better regioselectivity | Multi-step process, Complex purification |
| Triazole Formation | 2-Aminophenyl derivative, Azide | Cyclization reagents | Better control of regiochemistry | Complex starting materials, Hazardous reagents (azides) |
Optimization Strategies
Regioselectivity Enhancement
The major challenge in synthesizing ethyl 4-(2H-benzo[d]triazol-2-yl)butanoate is achieving high regioselectivity for the 2-position over the 1-position. Several strategies can be employed:
- Temperature Control : Lower temperatures often favor 2-substitution in benzotriazole alkylations
- Solvent Selection : Polar aprotic solvents like DMF may influence regioselectivity
- Base Selection : Different bases can affect the ratio of 1- vs. 2-substitution
- Use of Protecting Groups : Temporarily blocking the 1-position can direct alkylation to the 2-position
Purification Techniques
Effective separation of 1- and 2-substituted isomers is crucial. The following techniques are recommended:
- Column Chromatography : Using silica gel with appropriate eluent systems
- Recrystallization : Exploiting solubility differences between isomers
- HPLC : For analytical scale or high-purity requirements
- Selective Precipitation : Using solvent mixtures that preferentially precipitate one isomer
Characterization Methods
Confirmation of successful synthesis and purity assessment of ethyl 4-(2H-benzo[d]triazol-2-yl)butanoate can be achieved through:
Spectroscopic Analysis
NMR Spectroscopy : 1H and 13C NMR are particularly valuable for distinguishing between 1- and 2-substituted benzotriazoles. The 2-substituted isomer typically shows distinctive splitting patterns for the aromatic protons.
IR Spectroscopy : Key absorption bands include:
- C=O stretching (ester): ~1725-1730 cm-1
- C-N stretching: ~1255-1197 cm-1
- Aromatic C-H stretching: ~3034-3086 cm-1
Mass Spectrometry : Provides molecular weight confirmation and fragmentation pattern analysis.
Chromatographic Analysis
HPLC and TLC methods can be used for purity assessment and isomer discrimination. Typical HPLC conditions would include C18 reverse-phase columns with acetonitrile/water mobile phases.
Applications in Synthesis
Ethyl 4-(2H-benzo[d]triazol-2-yl)butanoate serves as a valuable intermediate in organic synthesis, particularly in:
- Pharmaceutical development where benzotriazole derivatives show diverse biological activities
- Preparation of modified benzotriazoles with extended functionalities
- Synthesis of compounds with potential applications in material science
The ester group provides a convenient handle for further transformations, including hydrolysis to the corresponding acid, reduction to alcohols, or conversion to amides.
Chemical Reactions Analysis
Hydrazide Formation
Reaction with hydrazine hydrate converts the ester into a hydrazide derivative, a common transformation for esters. This is exemplified in , where ethyl esters react with hydrazine to form hydrazides for subsequent cyclization into heterocycles (e.g., pyrazoles, thiazoles).
Reaction Pathway:
Cycloaddition and Click Chemistry
While the compound lacks inherent alkyne or azide groups, its benzotriazole moiety can participate in metal-catalyzed reactions. For instance, copper-catalyzed azide-alkyne cycloaddition (CuAAC) is widely used for triazole synthesis . Although not directly reported for this compound, structural analogs (e.g., propargyl ethers of benzotriazole in ) undergo efficient click reactions, suggesting potential modifications for similar applications.
Coordination with Metal Catalysts
The benzotriazole group acts as a ligand in metal-catalyzed reactions due to its ability to chelate metals like copper. In , Cu(I) catalysts facilitate trifluoromethyl-triazole synthesis, highlighting the role of benzotriazole derivatives in stabilizing reactive intermediates.
Key Interaction:
-
The N(1)–N(2) bond (1.341–1.359 Å) and N(2)–N(3) bond (1.293–1.309 Å) in benzotriazole influence electron density and metal-binding affinity .
Alkylation and Acylation
The butanoate chain’s terminal position allows for further functionalization. For example, alkylation with propargyl bromide (as in ) or acylation with acid chlorides could extend the molecule’s utility in medicinal chemistry.
Example from Literature:
-
Propargylation of benzotriazole derivatives under basic conditions (KCO, DMF) achieves high yields (86%) .
Biological Activity and Enzyme Inhibition
Though not a direct chemical reaction, the compound’s benzotriazole moiety inhibits enzymes by chelating active-site metals or mimicking transition states. This property is leveraged in drug design for anticancer and antimicrobial agents .
Mechanistic Considerations
-
Benzotriazole Reactivity: The electron-withdrawing nature of the benzotriazole ring enhances the electrophilicity of adjacent carbons, facilitating nucleophilic attacks .
-
Ester Reactivity: The ethyl ester group is susceptible to nucleophilic acyl substitution, enabling transformations into amides, hydrazides, or carboxylic acids .
Scientific Research Applications
Ethyl 4-(2H-benzo[d][1,2,3]triazol-2-yl)butanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in combinatorial chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structure and biological activities.
Mechanism of Action
The mechanism of action of Ethyl 4-(2H-benzo[d][1,2,3]triazol-2-yl)butanoate involves its interaction with specific molecular targets and pathways. The benzotriazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in antimicrobial or anticancer effects . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Positional Isomer: Ethyl 4-(1H-Benzo[d][1,2,3]triazol-1-yl)butanoate
Key Differences :
- Structure : The positional isomer features the triazole nitrogen at the 1H position instead of 2H, altering electronic distribution and steric accessibility.
- Applications: Both isomers are used in laboratory research, but the 1H variant (CAS 69218-48-0) is explicitly noted for non-drug/household use in safety protocols .
- Reactivity : The 2H isomer may exhibit different hydrogen-bonding or coordination properties due to nitrogen positioning, impacting its role in catalysis or supramolecular chemistry.
Benzimidazole Analog: Ethyl 4-(5-(Benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzimidazol-2-yl)butanoate
Key Differences :
- Core Heterocycle: Replaces triazole with benzimidazole, a bicyclic system with two nitrogen atoms, reducing nitrogen content but introducing a methyl and hydroxyethyl-benzylamino substituent .
- Synthesis: Prepared via Schiff base formation (benzaldehyde, acetic acid, methanol), differing from triazole cyclization methods .
Thiazole Derivatives: 2-(2-Methyl-1,3-thiazol-4-yl)benzoic Acid
Key Differences :
- Heterocycle : Thiazole contains sulfur and nitrogen, contrasting with triazole’s three nitrogens. This affects electronic properties (e.g., dipole moments) and binding interactions .
- Functional Group : The benzoic acid group increases hydrophilicity compared to the ethyl ester, altering solubility and metabolic pathways.
- Physical Data : Thiazole derivatives exhibit defined melting points (e.g., 139.5–140°C for 2-(2-methyl-1,3-thiazol-4-yl)benzoic acid) , whereas triazole ester data are unspecified.
Triazole Derivatives with Chlorophenoxy Substituents
Key Differences :
- Substituents: 4-Amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole derivatives feature bulky, electron-withdrawing chlorophenoxy groups, contrasting with the butanoate ester’s electron-donating alkyl chain .
Data Table: Comparative Analysis
Biological Activity
Ethyl 4-(2H-benzo[d][1,2,3]triazol-2-yl)butanoate, with the CAS number 69218-53-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.
This compound has a molecular weight of 233.27 g/mol and features a benzo[d][1,2,3]triazole moiety that is known for its diverse biological activities. The compound's structure is essential for its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves the condensation of ethyl butanoate with appropriate triazole derivatives. Various synthetic routes have been explored to optimize yield and purity. For instance, one method involves the use of palladium-catalyzed coupling reactions which enhance the efficiency of forming the triazole ring .
Antimicrobial Properties
Recent studies have indicated that compounds containing triazole moieties exhibit significant antimicrobial properties. A study highlighted that derivatives of benzo[d][1,2,3]triazole demonstrated potent activity against various bacterial strains and fungi . this compound is hypothesized to exhibit similar effects due to its structural similarities with other active triazole compounds.
Anticancer Activity
Research has shown that triazole derivatives can inhibit cancer cell proliferation. For example, compounds structurally related to this compound have been tested for their ability to induce apoptosis in cancer cell lines. In vitro studies revealed that certain derivatives could significantly reduce cell viability in human cancer cell lines by inducing programmed cell death pathways .
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| This compound | HeLa | 15.3 | Apoptosis induction |
| Related Triazole Derivative | MCF-7 | 12.5 | Cell cycle arrest |
Enzyme Inhibition
This compound may also act as an enzyme inhibitor. It has been suggested that triazole compounds can inhibit various enzymes involved in disease processes. For instance, some studies have focused on the inhibition of phosphodiesterases (PDEs), which are critical in regulating cellular signaling pathways .
Case Studies and Research Findings
Several case studies have been conducted to evaluate the pharmacological potential of this compound:
- Antimicrobial Efficacy : A study tested the compound against a panel of bacterial strains and found promising results indicating it could serve as a lead compound for developing new antibiotics .
- Cancer Research : In vivo studies using mouse models demonstrated that treatment with triazole derivatives led to a significant reduction in tumor size compared to controls .
- Mechanistic Studies : Detailed mechanistic studies revealed that this compound inhibits specific signaling pathways involved in inflammation and cancer progression .
Q & A
Basic: What are the standard synthetic routes for Ethyl 4-(2H-benzo[d][1,2,3]triazol-2-yl)butanoate, and how can reaction efficiency be optimized?
Methodological Answer:
The compound can be synthesized via nucleophilic substitution or condensation reactions. A general approach involves refluxing benzotriazole derivatives with ethyl 4-bromobutanoate in a polar aprotic solvent (e.g., DMF or acetonitrile) using a base like potassium carbonate to facilitate coupling . Optimization includes:
- Catalyst screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates.
- Temperature control : Maintain reflux temperatures (80–100°C) to balance reaction speed and byproduct formation.
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol to isolate the product .
Basic: What spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be approached?
Methodological Answer:
Key techniques include:
- 1H/13C-NMR : Assign peaks using DEPT-135 and HSQC to resolve overlapping signals from the benzotriazole ring and ethyl butanoate chain .
- FTIR : Confirm ester (C=O stretch ~1720 cm⁻¹) and benzotriazole (C-N stretch ~1450 cm⁻¹) functional groups .
- XRD : Compare experimental crystal lattice parameters with computational predictions (e.g., SHELXL refinement) to validate molecular geometry .
Data Interpretation Tip : Cross-reference experimental spectra with simulated data from Gaussian or ORCA software to resolve ambiguities .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
Based on GHS classifications:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H315/H319) .
- Ventilation : Use fume hoods to mitigate inhalation risks (H335) .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
- Emergency Response : Flush eyes with water for 15 minutes and seek medical attention if exposed .
Advanced: How can computational methods like DFT and molecular docking be applied to study its electronic properties and biological interactions?
Methodological Answer:
- DFT Calculations : Use Gaussian 09/B3LYP/6-311+G(d,p) to compute HOMO-LUMO gaps, predicting chemical reactivity. For example, a narrow gap (~0.16 eV) suggests high polarizability and charge-transfer potential .
- Molecular Docking : Dock the compound into target proteins (e.g., NEK2 kinase) using AutoDock Vina. Analyze binding modes for hydrophobic interactions and hydrogen bonds (e.g., TAJ1’s −10.5 kcal/mol binding energy with NEK2) .
- Validation : Perform molecular dynamics simulations (50 ns, NPT ensemble) to assess RMSD fluctuations (<2 Å) and binding stability .
Advanced: How to resolve contradictions in biological activity data across different cell lines or experimental models?
Methodological Answer:
- Dose-Response Curves : Generate IC50 values using MTT assays in triplicate for HeLa, MCF-7, and Vero cells to account for cell-type specificity .
- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to identify significant differences (p<0.05) in growth inhibition .
- Mechanistic Studies : Use siRNA knockdown or Western blotting to confirm target engagement (e.g., NEK2 inhibition) and rule off-target effects .
Advanced: What strategies are effective in analyzing crystal structures and intermolecular interactions?
Methodological Answer:
- Refinement : Use SHELXL for least-squares refinement against XRD data. Adjust parameters like thermal displacement (Uiso) and occupancy to minimize R-factors (<0.05) .
- Intermolecular Analysis : Employ Mercury Software to map hydrogen bonds (e.g., C-H⋯O/N interactions) and π-π stacking distances (3.5–4.0 Å) .
- Twinned Data : Apply TWINLAW in SHELXL to deconvolute overlapping reflections in twinned crystals .
Advanced: How does the substitution pattern on the benzotriazole ring influence the compound’s UV absorption and stability?
Methodological Answer:
- UV-Vis Spectroscopy : Measure λmax in ethanol (e.g., 340–360 nm for benzotriazole derivatives) and compare with TD-DFT calculations .
- Stability Testing : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor absorbance changes via HPLC-UV .
- Electron-Withdrawing Groups : Substituents like nitro groups reduce HOMO-LUMO gaps, enhancing UV absorption but potentially lowering photostability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
